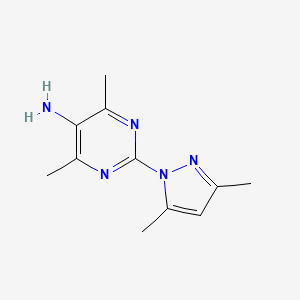

2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,6-dimethylpyrimidin-5-amine

Beschreibung

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4,6-dimethylpyrimidin-5-amine is a heterocyclic compound featuring a pyrimidine core substituted with a 3,5-dimethylpyrazole moiety at position 2 and an amine group at position 5. The pyrimidine ring is further substituted with methyl groups at positions 4 and 6. This structural arrangement confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

Eigenschaften

Molekularformel |

C11H15N5 |

|---|---|

Molekulargewicht |

217.27 g/mol |

IUPAC-Name |

2-(3,5-dimethylpyrazol-1-yl)-4,6-dimethylpyrimidin-5-amine |

InChI |

InChI=1S/C11H15N5/c1-6-5-7(2)16(15-6)11-13-8(3)10(12)9(4)14-11/h5H,12H2,1-4H3 |

InChI-Schlüssel |

FDJDMBCHBQHJSK-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=NN1C2=NC(=C(C(=N2)C)N)C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Table: General Synthesis Conditions for Related Compounds

| Compound Type | Synthesis Method | Conditions | Yield |

|---|---|---|---|

| Pyrazolopyrimidine Derivatives | Condensation Reaction | Refluxing conditions, appropriate solvent | Variable |

| Pyrazole Formation | Cyclization from Hydrazone | Room temperature to reflux, specific catalysts | 40-80% |

| Pyrrolopyrimidines | Cyclization and Coupling | High temperatures, formic acid or similar solvents | 45-66% |

Analyse Chemischer Reaktionen

Types of Reactions

2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,6-dimethylpyrimidin-5-amine can undergo various chemical reactions including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions 4 and 6.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Potassium carbonate in dimethylformamide for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of corresponding N-oxides.

Reduction: Formation of reduced derivatives with hydrogen addition.

Substitution: Formation of substituted derivatives with various nucleophiles.

Wissenschaftliche Forschungsanwendungen

2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,6-dimethylpyrimidin-5-amine has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antibacterial, and antifungal agent.

Agriculture: The compound is studied for its use as a plant growth regulator and pesticide.

Material Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.

Wirkmechanismus

The mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,6-dimethylpyrimidin-5-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Vergleich Mit ähnlichen Verbindungen

Structural Isomer: 1-(4,6-Dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-amine (CAS 475653-98-6)

Key Differences :

- Substitution Pattern : The pyrimidine ring in this isomer is attached to the pyrazole at position 2 (pyrimidin-2-yl), whereas the target compound links the pyrazole at position 1 (pyrazol-1-yl) to the pyrimidine’s position 2.

- Amine Position : The amine group resides on the pyrazole (position 5) instead of the pyrimidine (position 5 in the target compound).

Physicochemical Properties :

Functional Implications :

- Both compounds share methyl substitutions on the pyrimidine (4,6-dimethyl), which could impart similar steric hindrance but divergent electronic effects due to connectivity differences.

Pyrazole-Acetyl-Piperidinecarboxamide Analog

Compound : 1-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)acetyl]-4-piperidinecarboxamide (, Compound 2)

Key Differences :

- Backbone Structure : The pyrazole is connected to a piperidinecarboxamide via an acetyl linker, creating a bulkier molecule with increased conformational flexibility.

Functional Implications :

- The acetyl-piperidine group may enhance bioavailability but reduce blood-brain barrier penetration compared to the simpler pyrimidine-pyrazole scaffold of the target compound.

General Trends in Pyrazole-Pyrimidine Hybrids

- Electronic Effects : Methyl groups on pyrimidine (4,6-dimethyl) and pyrazole (3,5-dimethyl) stabilize the aromatic system, reducing reactivity toward electrophilic substitution .

- Biological Activity: Pyrazole-pyrimidine hybrids are frequently explored as kinase inhibitors or antimicrobial agents. The target compound’s amine group may act as a hydrogen-bond donor, a feature critical for target binding in such applications.

Research Findings and Data Gaps

- Toxicity : Structural analogs like 1-(4,6-Dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-amine exhibit moderate toxicity (H302, H315), suggesting the target compound may require similar handling precautions .

- Synthetic Accessibility : The isomer’s commercial availability (CAS 475653-98-6) implies feasible synthesis routes for the target compound, though regioselectivity challenges may arise during pyrazole-pyrimidine coupling.

Biologische Aktivität

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4,6-dimethylpyrimidin-5-amine is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antibacterial research. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from recent studies and findings.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄N₄ |

| Molecular Weight | 202.256 g/mol |

| Density | 1.2 ± 0.1 g/cm³ |

| Boiling Point | 391.4 ± 52.0 °C |

| Flash Point | 190.5 ± 30.7 °C |

Synthesis

The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,6-dimethylpyrimidin-5-amine typically involves multi-step reactions that incorporate both pyrazole and pyrimidine moieties. Recent methodologies have emphasized greener synthetic routes that yield high purity and yield rates while minimizing environmental impact .

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing the pyrazole scaffold. Specifically, derivatives of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,6-dimethylpyrimidin-5-amine have demonstrated significant antiproliferative effects against various cancer cell lines:

- Lung Cancer : Inhibition of cell growth has been observed.

- Breast Cancer (MDA-MB-231) : Notable cytotoxicity was reported.

- Liver Cancer (HepG2) : Moderate activity noted against this cell line .

The mechanism of action often involves the inhibition of key cancer-related targets such as topoisomerase II and EGFR, which are crucial for cancer cell proliferation and survival .

Antibacterial Activity

In addition to its anticancer properties, this compound has shown promising antibacterial activities. For instance, it has been evaluated against common bacterial strains such as Escherichia coli and Staphylococcus aureus, exhibiting inhibition profiles comparable to standard antibiotics like ampicillin . The structure-activity relationship indicates that certain substitutions on the pyrazole ring enhance antibacterial efficacy.

Case Studies

Several case studies have been conducted to evaluate the biological activity of related compounds:

- Study on Anticancer Activity : A series of pyrazole derivatives were synthesized and tested for antiproliferative activity against MDA-MB-231 and HepG2 cells. The results indicated that compounds with specific substitutions on the pyrazole ring exhibited enhanced cytotoxicity compared to others .

- Antibacterial Evaluation : A comparative study assessed various pyrazole derivatives against E. coli and S. aureus. The findings demonstrated that some derivatives had up to 50% inhibition compared to ampicillin, indicating their potential as new antibacterial agents .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,6-dimethylpyrimidin-5-amine, and how can purity be ensured?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions between pyrazole and pyrimidine precursors. For example, pyrazole derivatives (e.g., 3,5-dimethyl-1H-pyrazole) may react with halogenated pyrimidines under basic conditions. Purity is typically verified using HPLC (>98% purity threshold) and elemental analysis (C, H, N within ±0.4% of theoretical values). Recrystallization from ethanol or acetonitrile is recommended to remove residual solvents .

Q. How is the molecular structure confirmed experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation. For instance, a related compound (C14H16N6O2) was resolved in the monoclinic space group P2₁/n with unit cell parameters a = 19.4734 Å, b = 7.7679 Å, c = 19.8042 Å, β = 97.552°, and Z = 8 . Complementary techniques include NMR (¹H/¹³C) and FTIR to validate functional groups and hydrogen bonding patterns.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural analysis?

- Methodological Answer : Discrepancies between computational (DFT) and experimental NMR/IR data may arise due to solvent effects or polymorphism. For example, unexpected splitting in ¹H NMR signals could indicate dynamic behavior in solution. To address this:

- Perform variable-temperature NMR to assess conformational flexibility.

- Compare SCXRD-derived bond lengths/angles with DFT-optimized geometries .

- Use high-resolution mass spectrometry (HRMS) to confirm molecular weight integrity .

Q. What strategies optimize the compound’s crystallinity for diffraction studies?

- Methodological Answer : Polymorph screening is critical. A second monoclinic polymorph of a structurally similar compound exhibited distinct packing along the b-axis due to altered hydrogen-bonding networks (e.g., N–H···O vs. N–H···N interactions) . Strategies include:

- Solvent vapor diffusion for controlled crystal growth.

- Additives like crown ethers to stabilize specific conformations.

- Table: Comparison of crystallographic parameters for polymorphs:

| Polymorph | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

|---|---|---|---|---|---|

| I | P2₁/n | 19.4734 | 7.7679 | 19.8042 | 97.552 |

| II | C2/c | 18.921 | 8.102 | 20.311 | 94.67 |

Q. How can computational methods guide the design of derivatives with enhanced stability?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict electronic properties and reactive sites. For example:

- Calculate Fukui indices to identify nucleophilic/electrophilic centers.

- Simulate UV-Vis spectra (TD-DFT) to correlate with experimental λmax values.

- Assess intermolecular interactions (Hirshfeld surface analysis) to predict packing efficiency .

Analytical Method Validation

Q. What protocols validate the compound’s stability under varying pH and temperature?

- Methodological Answer : Accelerated stability studies (ICH guidelines):

- pH Stability : Incubate in buffers (pH 1–13) at 37°C for 24–72 hours; monitor degradation via LC-MS.

- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition onset (>200°C typical for aromatic amines).

- Light Sensitivity : Expose to UV (254 nm) and assess photodegradation products .

Q. How are residual solvents quantified to meet pharmacopeial standards?

- Methodological Answer : Gas chromatography (GC) with headspace sampling, using protocols aligned with USP <467>. For example:

- Buffer Preparation : 15.4 g ammonium acetate in 1 L H2O, adjusted to pH 6.5 with acetic acid .

- Acceptance Criteria : Residual solvents (e.g., ethanol, DMSO) must comply with ICH Q3C Class 2/3 limits (e.g., ≤5000 ppm for ethanol).

Mechanistic Studies

Q. What experimental designs elucidate the compound’s mechanism of action in biological systems?

- Methodological Answer :

- Binding Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for target proteins.

- Kinetic Studies : Time-resolved fluorescence quenching to determine rate constants.

- Mutagenesis : Site-directed mutagenesis of putative binding residues (e.g., pyrazole-interacting histidines) to validate docking predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.